2-((Tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

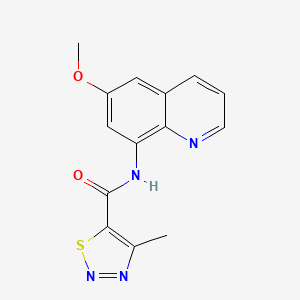

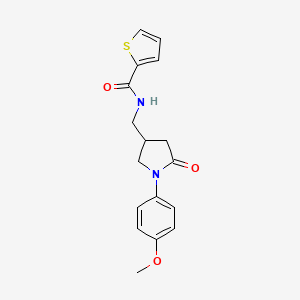

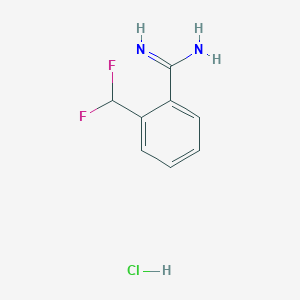

2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with the IUPAC name 2-(tetrahydro-3-furanyloxy)nicotinic acid . It has a molecular weight of 209.2 and is available in solid form . The compound is available for purchase from various suppliers .

Molecular Structure Analysis

The InChI code for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is 1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2, (H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a solid compound . Its molecular weight is 209.2 , and its IUPAC name is 2-(tetrahydro-3-furanyloxy)nicotinic acid .Scientific Research Applications

Nicotinamide in Cellular Energy Metabolism and Pathology

Nicotinamide plays a pivotal role in cellular energy metabolism and has significant implications in various disease processes. It is involved in the conversion to its mononucleotide compound, influencing oxidative stress and cellular pathways tied to survival and death. Its cytoprotective nature is evident in conditions like immune system dysfunction, diabetes, and aging-related diseases. Understanding nicotinamide's cellular pathways offers potential for therapeutic strategies in multiple disease entities, including cancer progression and longevity determination (Maiese et al., 2009).

Nicotinamide in Oxidative Metabolism Studies

Research on oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase highlights nicotinamide's inhibitory effects. This suggests careful consideration when using nicotinamide in assays to ensure accurate substrate metabolism measurements (Schenkman et al., 1967).

Nicotinamide in NMR Hyperpolarization

Nicotinamide-1-15N synthesis for NMR hyperpolarization demonstrates its utility in probing metabolic processes in vivo. This advancement in synthetic methodology paves the way for using nicotinamide and similar compounds as hyperpolarized contrast agents for molecular imaging studies, offering new insights into cellular and molecular dynamics (Shchepin et al., 2016).

Nicotinamide in Dermatology

The dermatological applications of nicotinamide, especially in nonmelanoma cancer prophylaxis and treatment of various skin conditions, underscore its potential in topical and systemic therapies. Its mechanisms of action, including antioxidant properties and modulation of cellular pathways, provide a foundation for its use in clinical dermatology and potential future applications (Forbat et al., 2017; Rolfe, 2014).

Nicotinamide in Stem Cell Research

Investigations into nicotinamide's effects on human pluripotent stem cells highlight its role in promoting cell survival and differentiation. By inhibiting multiple kinases, nicotinamide influences key cellular functions, offering insights into its potential in stem cell applications and disease treatments (Meng et al., 2018).

Nicotinamide in Aging and Metabolism

The exploration of nicotinamide's roles in cellular longevity, metabolism, and neurodegeneration provides a comprehensive understanding of its biological actions. Its impact on NAD+ metabolism and enzyme regulation suggests significant potential in addressing aging-related conditions and metabolic disorders (Verdin, 2015).

Mechanism of Action

While the mechanism of action for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is not explicitly mentioned, nicotinamide, a related compound, is known to play a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

properties

IUPAC Name |

2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)8-2-1-4-12-10(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLJIVMFBGBEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Tetrahydrofuran-3-yl)oxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)

![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2727100.png)

![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)